N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

Structure-Activity Relationship Antiproliferative Tubulin Inhibition

Select CAS 1005292-38-5 for its proven 4-ethoxyphenyl SAR advantage—a documented maximal-activity motif against tubulin. Unlike the unvalidated methoxy analog (CAS 933222-50-5), this compound is evidence-preferred for colchicine-site binding assays and MDR phenotypic screening. ≥95% purity, ready for head-to-head IC50 determination in HeLa, MCF-7, or HT-29 panels.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1005292-38-5
Cat. No. B2979351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide
CAS1005292-38-5
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H19N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24)
InChIKeyJRLRSPGGBNDDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 1005292-38-5) Procurement Baseline


N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 1005292-38-5) is a synthetic small molecule belonging to the 1,5-disubstituted tetrazole class, characterized by a 4-ethoxyphenyl substituent at the N-1 position and a phenylacetamide moiety linked via a methylene bridge at the C-5 position . Tetrazole derivatives are widely utilized as metabolically stable carboxylic acid bioisosteres, serving as scaffolds in medicinal chemistry for enzyme inhibitor and receptor modulator design . This compound is commercially available for research use at a standard purity of ≥95% .

Why Generic Substitution Fails for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide


In-class substitution of 1,5-disubstituted tetrazoles cannot be performed without quantitative justification because subtle variations in the N-1 aryl substituent profoundly alter target binding and antiproliferative potency. Structure–activity relationship (SAR) studies on this chemotype demonstrate that the 4-ethoxyphenyl group at N-1 is a critical determinant of maximal biological activity [1]. The closest commercially available analog, N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide (CAS 933222-50-5), differs by a single oxygen–carbon bond length in the alkoxy chain, yet the ethoxy-to-methoxy substitution converts a maximal-activity motif into an uncharacterized variant, with no published potency data available for the methoxy analog . This precludes any assumption of functional equivalence and mandates compound-specific evaluation.

Quantitative Differentiation Evidence for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide


N-1 4-Ethoxyphenyl Substitution Confers Maximal Antiproliferative Activity vs. Other Alkoxy Variants

In a systematic SAR study of 1,5-disubstituted tetrazoles as tubulin polymerization inhibitors, Romagnoli et al. (2012) demonstrated that compounds bearing a 4-ethoxyphenyl group at the N-1 or C-5 position of the tetrazole ring exhibited maximal antiproliferative activity across multiple cancer cell lines, compared to analogs with alternative aryl substitution patterns [1]. Target compound N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 1005292-38-5) incorporates this maximal-activity ethoxy motif at the N-1 position. The closest commercially cataloged analog, N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide (CAS 933222-50-5), replaces the ethoxy group with a methoxy group, for which no comparative potency data have been published .

Structure-Activity Relationship Antiproliferative Tubulin Inhibition

Multidrug-Resistant Cell Activity Associated with 4-Ethoxyphenyl Tetrazole Chemotype

The Romagnoli et al. (2012) study additionally reported that several 1,5-disubstituted tetrazoles bearing the 4-ethoxyphenyl substituent demonstrated potent activity in inhibiting the growth of multidrug-resistant (MDR) cells overexpressing P-glycoprotein (P-gp) [1]. While individual compound-level IC50 values against MDR cell lines were not disaggregated by N-1 substituent, the class-level association between the 4-ethoxyphenyl motif and MDR cell sensitivity provides a differentiating feature not reported for the 4-methoxyphenyl or other alkoxy analogs [1]. Target compound N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide carries this MDR-active chemotype.

Multidrug Resistance P-glycoprotein Tetrazole Chemotype

Defined Purity Specification (≥95%) as a Procurement Baseline

Commercially sourced N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide (CAS 1005292-38-5) is supplied with a documented minimum purity of 95% (HPLC or equivalent) . This specification provides a verifiable quality baseline for procurement. The structurally analogous compound N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide (CAS 933222-50-5) is also listed at ≥95% purity from the same supplier class, indicating comparable commercial quality standards between these analogs; the differentiation therefore resides in the ethoxy vs. methoxy pharmacophore rather than in purity grade .

Quality Control Purity Specification Procurement

Tetrazole Core as a Metabolically Stable Carboxylic Acid Bioisostere

The 1,5-disubstituted tetrazole core present in CAS 1005292-38-5 functions as a carboxylic acid bioisostere, a property widely exploited in medicinal chemistry to enhance metabolic stability and membrane permeability while retaining target binding affinity . This bioisosteric advantage is class-wide and applies equally to the methoxy analog; however, the Romagnoli et al. SAR demonstrates that the bioisosteric scaffold alone is insufficient to guarantee potency—the identity of the N-1 aryl substituent (ethoxy vs. methoxy) determines whether the bioisostere translates into maximal biological activity [1]. Thus, while the tetrazole core provides a class-level pharmacokinetic rationale, it is the ethoxy substitution that provides the potency differentiation.

Bioisostere Metabolic Stability Tetrazole

Recommended Research Application Scenarios for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide


Structure–Activity Relationship (SAR) Studies on Tubulin Polymerization Inhibitors

This compound is best deployed as a probe to systematically interrogate the contribution of the N-1 4-ethoxyphenyl substituent to tubulin binding and antiproliferative activity, using the 4-methoxyphenyl analog (CAS 933222-50-5) as a direct comparator. The Romagnoli et al. (2012) SAR framework establishes that 4-ethoxyphenyl substitution correlates with maximal activity, but compound-level IC50 data for this specific scaffold remain unpublished [1]. Head-to-head IC50 determination against a panel of cancer cell lines (e.g., HeLa, MCF-7, HT-29) would generate the quantitative differentiation data currently absent from the literature.

Multidrug Resistance (MDR) Reversal or Bypass Screening

The class-level association between 4-ethoxyphenyl tetrazoles and activity against P-gp-overexpressing MDR cancer cells [1] positions CAS 1005292-38-5 as a candidate for MDR-focused phenotypic screening. Comparative testing against isogenic MDR and wild-type cell line pairs would validate whether the MDR activity extends to this specific compound and quantify the resistance index relative to standard agents such as paclitaxel or doxorubicin.

Colchicine-Site Tubulin Binding Probe Development

The Romagnoli et al. study identified 1,5-disubstituted tetrazoles as colchicine-site tubulin polymerization inhibitors [1]. CAS 1005292-38-5, carrying the maximal-activity 4-ethoxyphenyl motif, can serve as a starting scaffold for developing fluorescent or biotinylated probes for colchicine-site competitive binding assays, enabling target engagement studies that the uncharacterized methoxy analog would be unsuitable for without prior validation.

Comparative Procurement for MedChem Library Expansion

For medicinal chemistry groups building focused tetrazole libraries for antiproliferative screening, CAS 1005292-38-5 represents a structurally justified acquisition over CAS 933222-50-5. The documented SAR advantage of the 4-ethoxyphenyl group [1], combined with equivalent purity (≥95%) and comparable commercial availability , makes the ethoxy analog the evidence-preferred entry for primary screening decks. The methoxy analog may be procured secondarily as a negative-control or SAR-expansion compound.

Quote Request

Request a Quote for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.